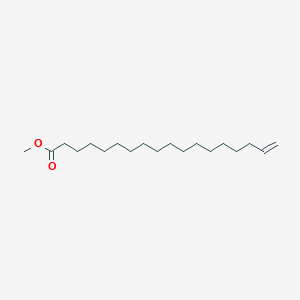

Methyl Octadec-17-enoate

Description

Properties

CAS No. |

18654-84-7 |

|---|---|

Molecular Formula |

C19H36O2 |

Molecular Weight |

296.5 g/mol |

IUPAC Name |

methyl octadec-17-enoate |

InChI |

InChI=1S/C19H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3H,1,4-18H2,2H3 |

InChI Key |

KLLNFFKNGWISHH-UHFFFAOYSA-N |

SMILES |

COC(=O)CCCCCCCCCCCCCCCC=C |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCC=C |

Synonyms |

17-Octadecenoic acid methyl ester |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Strategic Chemical Synthesis

Development of Selective Synthesis Pathways for Methyl Octadec-17-enoate

The creation of this compound can be approached through several selective synthetic routes. These pathways involve direct chemical reactions, transformations of natural products, and specialized catalytic methods.

Direct Esterification Approaches from Corresponding Fatty Acids

Direct esterification is a fundamental method for producing this compound from its corresponding carboxylic acid, octadec-17-enoic acid. This process typically involves reacting the fatty acid with methanol (B129727) in the presence of an acid catalyst.

Commonly used acid catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). The reaction mechanism involves the protonation of the carboxylic acid, which enhances its electrophilicity, making it more susceptible to nucleophilic attack by methanol. To drive the reaction towards completion, the removal of water, a byproduct, is often necessary. This can be achieved through azeotropic distillation or the use of a dehydrating agent. One-pot esterification methods using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst such as 4-(N,N-dimethylamino)pyridine can also afford high yields of the desired ester under mild, room-temperature conditions. researchgate.net

| Parameter | Conventional Heating | Microwave-Assisted |

| Catalyst | Sulfuric acid, p-Toluenesulfonic acid | Not specified |

| Reaction Time | 6–8 hours | 15–20 minutes |

| Temperature | 65–70°C (reflux) | Not specified |

| Yield | 82–88% | 80–85% |

| Purity | >90% (after purification) | Not specified |

Transesterification Routes from Glycerides and Oleaginous Biomass

Transesterification is a widely employed industrial method for the production of fatty acid methyl esters (FAMEs), including this compound, from triglycerides found in vegetable oils and animal fats. crownoil.co.uk This process involves reacting the triglyceride with an alcohol, typically methanol, in the presence of a catalyst to produce a mixture of FAMEs and glycerol (B35011). crownoil.co.ukresearchgate.net

Catalysts for transesterification can be acidic, basic, or enzymatic.

Base catalysts , such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH), are common due to their high reactivity and low cost. researchgate.net

Acid catalysts , like sulfuric acid, can be used, particularly when the feedstock has a high content of free fatty acids. researchgate.net

Heterogeneous catalysts , including those derived from waste materials like ornamental stone waste, are being developed to simplify catalyst separation and reduce production costs. acs.org

The reaction is typically carried out at a moderate temperature, often around 60°C, with continuous stirring. acs.org The resulting FAMEs are then separated from the glycerol byproduct. crownoil.co.uk Oleaginous biomass, such as that from palm kernels, can also serve as a direct feedstock for in-situ transesterification, where the oil extraction and esterification occur in a single step.

| Catalyst Type | Example Catalyst | Typical Reaction Conditions | Advantages |

| Homogeneous Base | Potassium Hydroxide (KOH) crownoil.co.uk | 60°C, atmospheric pressure acs.org | High conversion rates, low cost researchgate.net |

| Homogeneous Acid | Sulfuric Acid (H₂SO₄) | 50°C, co-catalyst often used | Tolerant to high free fatty acid content researchgate.net |

| Heterogeneous | CaO from ornamental stone waste acs.org | 60°C, methanol reflux acs.org | Catalyst reusability, reduced waste acs.org |

Stereoselective Hydrogenation of Acetylenic Precursors

A highly selective method for synthesizing the (Z)-isomer of this compound involves the stereoselective hydrogenation of an acetylenic precursor, methyl octadec-17-ynoate. This approach provides excellent control over the geometry of the resulting double bond.

The key to this strategy is the use of a poisoned catalyst, most notably Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline). This catalyst facilitates the syn-addition of hydrogen to the alkyne, resulting in the exclusive formation of the cis (or Z) alkene. nih.gov The hydrogenation is typically carried out under a hydrogen atmosphere at room temperature. This method is a crucial step in the total synthesis of complex natural products containing specific unsaturated fatty acid moieties. nih.gov The synthesis of the acetylenic precursor itself often involves coupling reactions to build the carbon chain. nih.gov

Enzymatic Synthesis Protocols (e.g., Lipase-Catalyzed Esterification)

Enzymatic synthesis offers a green and highly selective alternative to traditional chemical methods for producing this compound. Lipases are the most commonly used enzymes for this purpose due to their ability to catalyze esterification and transesterification reactions under mild conditions. uni-oldenburg.de

This method can be performed via direct esterification of octadec-17-enoic acid with methanol or through the transesterification of triglycerides. uni-oldenburg.de A significant advantage of enzymatic synthesis is the high specificity of lipases, which can minimize the formation of byproducts. Immobilized lipases are often used to enhance stability and allow for catalyst reuse, making the process more economically viable for industrial applications. smolecule.com These reactions are typically carried out in solvent-free systems or in organic solvents at moderate temperatures (e.g., below 100°C), which helps to preserve the integrity of the enzyme and the fatty acid structure. uni-oldenburg.desmolecule.com

Photocatalytic Synthesis Methods

Photocatalytic synthesis is an emerging and innovative approach for the production of fatty acid methyl esters. This method utilizes a photocatalyst, such as titanium dioxide (TiO₂), which becomes activated upon exposure to light, typically UV radiation. smolecule.comd-nb.info

In the context of producing this compound, this would involve the photocatalytic esterification of octadec-17-enoic acid with methanol. The photocatalyst generates reactive oxygen species that facilitate the esterification reaction. d-nb.info While still a developing area, photocatalysis offers the potential for high reaction efficiency under mild conditions. smolecule.com Research into iron-based photocatalysts, specifically condensed ferric dimers, also shows promise for sustainable chemical synthesis. rsc.org

Derivatization Strategies and Functionalization Chemistry

The terminal double bond in this compound is a key functional group that allows for a variety of derivatization and functionalization reactions. These transformations can introduce new chemical properties and functionalities to the molecule.

One common strategy is epoxidation , where the double bond is converted into an epoxide ring using a peroxy acid like m-chloroperbenzoic acid (mCPBA). This epoxide can then undergo ring-opening reactions with various nucleophiles to introduce vicinal difunctionality.

Another important reaction is metathesis . Cross-metathesis, for example, can be used to alter the chain length or introduce new functional groups by reacting the terminal alkene with another olefin in the presence of a ruthenium-based catalyst like the Grubbs catalyst. csic.esifpenergiesnouvelles.fr This has been applied to synthesize precursors for polymers like nylon. csic.es

The terminal alkene can also undergo hydroformylation , which introduces a formyl group, or be subjected to various polymerization reactions. Additionally, the ester group itself can be reduced to an alcohol or hydrolyzed back to the carboxylic acid, providing further avenues for chemical modification. The synthesis of Schiff base analogues from related amino-functionalized fatty acid esters demonstrates the potential for creating a diverse library of compounds with specific biological activities. researchgate.net

Modification of the Olefinic Moiety (e.g., C=C bond functionalization)

The terminal double bond in this compound is a highly reactive site, making it a prime target for functionalization. Compared to internal double bonds found in other fatty acid esters, terminal olefins exhibit greater reactivity in various addition reactions. This enhanced reactivity is crucial for the synthesis of ω-functionalized esters, which are key building blocks for linear polymers. kit.edu

One of the primary methods for functionalizing the terminal double bond is through thiol-ene addition reactions . This reaction involves the addition of a thiol across the C=C double bond, leading to the formation of a thioether. The choice of thiol can introduce a wide range of functional groups at the terminal position of the octadecanoate chain, thereby creating bifunctional molecules suitable for polymerization or other chemical modifications.

Another significant functionalization strategy is metathesis . Cross-metathesis reactions, particularly with ethylene (B1197577) (ethenolysis), can be employed to cleave the double bond and generate shorter-chain α,ω-bifunctional molecules. acs.org For instance, while typically applied to internal olefins to produce terminal alkenes, a self-metathesis reaction of a terminal alkene like this compound can lead to the formation of a long-chain α,ω-diester, a valuable precursor for polyesters. acs.org The efficiency of these metathesis reactions is often dependent on the catalyst used, with ruthenium-based catalysts like the Grubbs catalysts showing high activity. acs.org

Table 1: Comparison of Reactivity for Terminal vs. Internal Double Bonds

| Feature | Terminal Double Bond (e.g., in this compound) | Internal Double Bond (e.g., in Methyl Oleate) |

| Reactivity in Thiol-Ene Addition | Higher | Lower |

| Product of Thiol-Ene Addition | ω-functionalized ester | Internally functionalized ester |

| Utility for Linear Polymers | High | Limited |

Selective C-H Functionalization of the Alkyl Chain

Beyond the reactive double bond, the long alkyl chain of this compound presents opportunities for selective C-H functionalization. This approach is a powerful tool for introducing functional groups at positions that are otherwise unreactive, offering a direct route to complex molecules without the need for pre-functionalized substrates. esciencesspectrum.com

Recent advancements in catalysis have enabled the selective functionalization of C(sp³)-H bonds. esciencesspectrum.com While specific studies on this compound are not abundant, general principles from the functionalization of other long-chain alkanes and fatty acids are applicable. nih.gov These reactions often employ transition metal catalysts, such as those based on rhodium, iridium, or palladium, which can direct the functionalization to a specific carbon atom.

For example, iridium-catalyzed C-H silylation followed by oxidation can introduce a hydroxyl group at a specific methyl or methylene (B1212753) position. nih.gov This newly installed hydroxyl group then serves as a handle for further synthetic transformations, including substitution or elimination reactions. nih.gov This strategy allows for the late-stage diversification of the fatty acid ester backbone, creating a range of valuable derivatives.

Generation of Bifunctional Intermediates for Polymer Precursors

A key application of the synthetic methodologies described above is the generation of bifunctional intermediates that can serve as precursors for polymers. kit.edu The ability to introduce functional groups at both ends of the long aliphatic chain is crucial for creating monomers for polycondensation reactions, leading to the formation of polyesters, polyamides, and other polymeric materials. acs.org

The thiol-ene addition to the terminal double bond of this compound is a direct method to install a functional group at one end of the molecule. To create a bifunctional monomer, the ester group at the other end can be hydrolyzed to a carboxylic acid or reduced to an alcohol. This creates an α,ω-bifunctional long-chain monomer.

Metathesis reactions also play a vital role in producing polymer precursors from unsaturated fatty acid esters. acs.org Self-metathesis of this compound, for instance, could theoretically yield dimethyl dotriaconta-1,31-dienedioate, a long-chain α,ω-unsaturated diester. This molecule can then be hydrogenated to the corresponding saturated α,ω-diester, which is a monomer for the synthesis of long-chain polyesters. Such polyesters are of interest for applications requiring materials with properties intermediate between those of semicrystalline polyolefins and traditional polycondensates. acs.org

Table 2: Potential Bifunctional Polymer Precursors from this compound

| Precursor Origin | Synthetic Method | Resulting Bifunctional Intermediate | Potential Polymer Type |

| Terminal Double Bond & Ester Group | Thiol-Ene Addition & Hydrolysis/Reduction | ω-Thiofunctionalized Carboxylic Acid/Alcohol | Polyester, Polyamide |

| Terminal Double Bond | Self-Metathesis | Dimethyl dotriaconta-1,31-dienedioate | Polyester |

Modern Spectroscopic and Chromatographic Characterization Techniques

Elucidation of Molecular Structure via Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

¹H NMR spectroscopy for Methyl Octadec-17-enoate allows for the identification and quantification of protons in different chemical environments. The terminal vinyl group (H₂C=CH-) is particularly diagnostic for this isomer. The spectrum is characterized by several key signals. The protons of the methyl ester group (-OCH₃) typically appear as a sharp singlet around 3.67 ppm. aocs.orgacs.org The methylene (B1212753) protons alpha to the carbonyl group (C2-H₂) resonate as a triplet at approximately 2.30 ppm. aocs.orgacs.org The long aliphatic chain produces a large, complex signal for the bulk methylene groups around 1.25-1.35 ppm. magritek.com

The most distinctive features are the signals from the terminal double bond. The allylic protons on C-16 appear as a multiplet around 2.04 ppm. The vinylic protons themselves are observed further downfield: the two terminal protons (C18-H₂) show distinct signals, often as multiplets, around 4.93 and 4.99 ppm, while the internal vinylic proton (C17-H) appears as a complex multiplet centered around 5.81 ppm due to coupling with both the C-16 and C-18 protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Number of Protons |

|---|---|---|---|

| -OCH₃ | 3.67 | Singlet | 3 |

| C2-H₂ | 2.30 | Triplet | 2 |

| C3-H₂ | 1.63 | Multiplet | 2 |

| -(CH₂)₁₂- (C4-C15) | 1.25 - 1.35 | Multiplet | 24 |

| C16-H₂ (Allylic) | 2.04 | Multiplet | 2 |

| C18-H₂ (Terminal Vinyl) | 4.93 - 4.99 | Multiplet | 2 |

Note: Data is predicted based on established chemical shift ranges for fatty acid methyl esters and terminal alkenes.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton of the molecule. Due to the large chemical shift range, signals are often well-resolved, allowing for the identification of each unique carbon atom. researchgate.net For this compound, the carbonyl carbon of the ester group is the most deshielded, appearing around 174.4 ppm. researchgate.netlibretexts.org The methoxy (B1213986) carbon (-OCH₃) gives a characteristic signal at approximately 51.4 ppm. researchgate.netlibretexts.org

The carbons of the terminal double bond are highly diagnostic. The terminal C-18 carbon resonates at approximately 114.1 ppm, while the internal C-17 carbon is found further downfield at around 139.2 ppm. youtube.com The aliphatic carbons of the chain have signals in the range of 24-35 ppm. Specifically, the C-2 and C-3 carbons appear at distinct shifts (around 34.1 ppm and 24.9 ppm, respectively), as does the allylic carbon (C-16) at approximately 33.8 ppm. The remaining bulk methylene carbons typically overlap in a dense region between 29.1 and 29.7 ppm. researchgate.netlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (Carbonyl) | 174.4 |

| -OCH₃ | 51.4 |

| C17 (Internal Vinyl) | 139.2 |

| C18 (Terminal Vinyl) | 114.1 |

| C2 | 34.1 |

| C16 (Allylic) | 33.8 |

| C4-C15 (Bulk -CH₂-) | 29.1 - 29.7 |

Note: Data is predicted based on established chemical shift ranges for fatty acid methyl esters and terminal alkenes.

While 1D NMR provides foundational data, multidimensional NMR techniques are essential for unambiguously confirming the structure and differentiating between positional isomers of unsaturated FAMEs. magritek.commagritek.com

COSY (Correlation Spectroscopy): This 2D ¹H-¹H experiment reveals proton-proton coupling relationships. For this compound, a COSY spectrum would show a clear correlation between the internal vinyl proton (H-17, ~5.81 ppm) and the allylic protons (H-16, ~2.04 ppm), confirming their adjacency and definitively placing the double bond at the end of the chain.

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates directly bonded protons and carbons. An HSQC spectrum would link the proton signals to their corresponding carbon signals (e.g., H-17 to C-17, H-18 to C-18), confirming the assignments made in the 1D spectra. magritek.com

HMBC (Heteronuclear Multiple Bond Correlation): This powerful 2D technique shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying positional isomers. In this compound, the HMBC spectrum would display a crucial correlation from the allylic protons (H-16) to the internal vinyl carbon (C-17) and the terminal vinyl carbon (C-18). Conversely, the internal vinyl proton (H-17) would show a correlation to the allylic carbon (C-16). These correlations provide unequivocal evidence for the C17=C18 double bond location. magritek.com

Mass Spectrometry-Based Structural Characterization and Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for confirming the molecular weight and elemental formula of compounds like this compound.

GC-MS is a hybrid technique that separates volatile compounds in the gas chromatography column before detecting them with a mass spectrometer. It is a standard method for the analysis of FAME mixtures. nih.govusu.ac.id The identity of a compound is confirmed by matching its retention time (the time it takes to pass through the column) and its mass spectrum with those of a known standard or a reference library like the NIST or Wiley FAMEs database. usu.ac.idsisweb.com

In a GC-MS analysis of an extract from the plant Rhazya stricta, Methyl octadeca-17-enoate was identified as a major component (46.32%), with a reported retention time of 20.39 minutes under the specific chromatographic conditions used.

The electron ionization (EI) mass spectrum of FAMEs provides a fragmentation pattern that serves as a molecular fingerprint. Although the molecular ion ([M]⁺•) for long-chain FAMEs can be weak or absent, characteristic fragments are observed. csic.esnih.gov A hallmark of methyl esters is the McLafferty rearrangement, which produces a prominent ion at m/z 74. Other significant fragments arise from cleavage at various points along the hydrocarbon chain, typically yielding a series of ions separated by 14 mass units (-CH₂-).

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the unambiguous determination of a compound's elemental formula. For this compound, HRMS would confirm the molecular formula as C₁₉H₃₆O₂, distinguishing it from other isobaric compounds. nih.gov

Electrospray Ionization (ESI) is a soft ionization technique commonly coupled with liquid chromatography (LC-MS). rsc.orgnih.gov It is particularly useful for analyzing thermally labile molecules that may degrade during GC analysis. ESI typically generates protonated molecules [M+H]⁺ or adducts with ions from the mobile phase, such as ammonium (B1175870) [M+NH₄]⁺ or sodium [M+Na]⁺. rsc.orgacs.org This process imparts a charge to the analyte with minimal fragmentation, allowing for the clear determination of its molecular weight (296.49 g/mol for this compound). When coupled with tandem mass spectrometry (MS/MS), controlled fragmentation can be induced to provide further structural information. shimadzu.com This makes ESI-HRMS a powerful tool for both the identification and quantification of specific FAME isomers in complex biological samples. nih.govrsc.org

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. savemyexams.com An IR spectrum is generated by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific chemical bonds. For this compound, the IR spectrum is characterized by several key absorption bands that confirm its identity as a long-chain unsaturated fatty acid methyl ester. pjoes.com

The most prominent peak is the C=O stretching vibration of the ester carbonyl group, which appears as a strong, sharp band in the range of 1735-1750 cm⁻¹. pjoes.com The presence of C-H bonds in the long alkyl chain is confirmed by strong absorptions between 2850 and 3000 cm⁻¹. Specifically, asymmetric and symmetric stretching vibrations of methylene groups (CH₂) are observed around 2925 cm⁻¹ and 2850 cm⁻¹, respectively. pjoes.com

The terminal vinyl group (-CH=CH₂) of this compound gives rise to characteristic absorptions. A C=C stretching vibration is expected, though it is often of weak to medium intensity. More distinctly, the stretching vibration of the vinylic C-H bonds (=C-H) appears at wavenumbers above 3000 cm⁻¹. libretexts.org Additionally, out-of-plane bending vibrations (wags) for the vinyl group produce strong bands in the fingerprint region, typically between 910 and 990 cm⁻¹. The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of peaks from various bending and stretching vibrations that are unique to the molecule as a whole. savemyexams.com

Table 3: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| ~3080 | =C-H (vinyl) | Stretch | Medium |

| 2965 - 2925 | C-H (in CH₃ & CH₂) | Asymmetric Stretch | Strong |

| 2870 - 2850 | C-H (in CH₃ & CH₂) | Symmetric Stretch | Strong |

| 1750 - 1735 | C=O (Ester) | Stretch | Strong, Sharp |

| ~1640 | C=C (vinyl) | Stretch | Weak to Medium |

| 1470 - 1450 | C-H (in CH₂) | Bend (Scissoring) | Medium |

| 1250 - 1175 | C-O (Ester) | Stretch | Strong |

| 990 & 910 | =C-H (vinyl) | Bend (Out-of-plane) | Strong |

| (Data compiled from general spectroscopic tables and literature on FAMEs). pjoes.comlibretexts.orgoregonstate.edu |

Chromatographic Separation and Purity Assessment (HPLC, UPLC)

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are essential tools for the separation, purification, and purity assessment of FAMEs like this compound. researchgate.net These techniques separate components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase.

For FAMEs, reversed-phase HPLC (RP-HPLC) is the most common mode. nih.gov In this setup, a nonpolar stationary phase, typically octadecylsilyl (C18), is used with a polar mobile phase. nih.govnih.gov FAMEs are separated based on a combination of their alkyl chain length and degree of unsaturation. Generally, for a given chain length, retention time decreases as the number of double bonds increases. Conversely, for a given degree of unsaturation, retention time increases with chain length. nih.gov

A typical mobile phase for the separation of C18 FAMEs is acetonitrile (B52724), often used in a gradient with water or another organic solvent like methanol (B129727). researchgate.netnih.govresearchgate.net For instance, a method for separating methyl oleate (B1233923) (an isomer) uses a mobile phase of acetonitrile and water with phosphoric acid. sielc.comsielc.com Detection can be achieved using a UV detector, as unsaturated compounds absorb light at low wavelengths (e.g., 192 nm), or with an evaporative light-scattering detector (ELSD), which is more universal. nih.govnih.gov

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher resolution, faster analysis times, and improved sensitivity, making it ideal for resolving complex mixtures of FAME isomers or for high-throughput purity checks. sielc.com Both HPLC and UPLC can be scaled up for preparative applications to isolate pure this compound for further research. nih.govsielc.com

Table 4: Typical HPLC/UPLC Parameters for FAME Analysis

| Parameter | Description | Example for this compound |

| Technique | Reversed-Phase Liquid Chromatography | HPLC or UPLC |

| Stationary Phase | Octadecylsilyl (C18) column | A nonpolar phase that retains FAMEs based on hydrophobicity. nih.gov |

| Mobile Phase | Acetonitrile/Water or Acetonitrile/Methanol | A polar solvent system; gradient elution is often used for complex samples. researchgate.netnih.gov |

| Detection | UV (192-205 nm) or ELSD | UV detection is suitable for unsaturated FAMEs; ELSD is a universal detector for FAMEs. nih.govnih.gov |

| Principle of Separation | Hydrophobicity | Separation based on chain length and degree of unsaturation. nih.gov |

Mechanistic Studies in Chemical Reactivity and Transformations

Olefin Metathesis Reactions of Unsaturated Methyl Esters

Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds, effectively "swapping" the alkylidene fragments between two alkenes. masterorganicchemistry.comnih.gov This transformation is typically mediated by transition metal carbene complexes, most notably those based on ruthenium. masterorganicchemistry.comresearchgate.net For unsaturated methyl esters like Methyl Octadec-17-enoate, metathesis provides pathways to valuable bifunctional molecules and polymers. ias.ac.inrsc.org

Cross-metathesis (CM) involves the reaction between two different olefins. organic-chemistry.orgsigmaaldrich.com When an unsaturated methyl ester such as an isomer, methyl oleate (B1233923), reacts with a simple terminal alkene like ethylene (B1197577) (a process known as ethenolysis), the internal double bond is cleaved to produce two new terminal alkenes. nih.govthieme-connect.de This specific transformation yields methyl dec-9-enoate (B1236301) and dec-1-ene, both of which are valuable chemical intermediates. thieme-connect.de The use of alpha-olefins as ethylene surrogates in cross-metathesis reactions with fatty acid methyl esters can lead to significant increases in catalyst efficiency. researchgate.net

The selectivity of the cross-metathesis reaction is a critical challenge, as a statistical reaction can lead to a mixture of homodimerized and cross-coupled products. organic-chemistry.orgthieme-connect.de However, high selectivity for the desired cross-products can be achieved by reacting olefins with different reactivities or by optimizing reaction conditions and catalyst choice. organic-chemistry.orgacs.org

Table 1: Representative Cross-Metathesis Reactions of Unsaturated Methyl Esters

| Unsaturated Ester | Cross-Metathesis Partner | Key Products | Catalyst Type | Reference |

|---|---|---|---|---|

| Methyl Oleate | Ethylene (Ethenolysis) | Methyl dec-9-enoate, Dec-1-ene | Ruthenium-based | nih.govthieme-connect.de |

| Methyl Oleate | Eugenol | Multifunctional phenolics | Second-generation Grubbs | acs.org |

| Methyl Oleate | 2-Methyl-2-butene | Methyl 10-methylundec-9-enoate, 2-methylundec-2-ene | Ruthenium-indenylidene | researchgate.net |

Self-metathesis, or homodimerization, occurs when a single type of olefin reacts with itself. ias.ac.in For a terminally unsaturated ester like this compound, this reaction would theoretically produce 1,34-tetratriacontadiene and dimethyl carbonate, though the latter is highly unstable. More commonly studied is the self-metathesis of internal isomers like methyl oleate (methyl octadec-9-enoate). mdpi.com This reaction yields two symmetrical products: a long-chain internal alkene (9-octadecene) and a long-chain α,ω-difunctional diester (dimethyl octadec-9-enedioate). ias.ac.inmdpi.comconicet.gov.ar

This dimerization is an equilibrium process. conicet.gov.ar To drive the reaction to completion and achieve high conversion, volatile byproducts formed from polyunsaturated fatty acids present in technical grade feedstocks can be removed by distillation. rsc.org The resulting unsaturated diesters are valuable monomers for the production of polymers like polyesters and polyamides. rsc.orgijacskros.com

The products of olefin metathesis, which contain carbon-carbon double bonds, can be subsequently modified. A common sequential process involves the hydrogenation of the unsaturated products. For instance, the unsaturated C18-diester derived from the self-metathesis of methyl oleate can be hydrogenated to yield the corresponding saturated diol. rsc.org This two-step sequence transforms renewable unsaturated esters into valuable saturated monomers for polycondensation reactions. rsc.org

While often performed as separate steps, the concept of a tandem or one-pot metathesis/hydrogenation process is an area of interest for process intensification. Such a system would involve a catalyst capable of facilitating both the C=C bond rearrangement (metathesis) and the subsequent C=C bond saturation (hydrogenation) in a single reactor, offering a more efficient route to saturated fine chemicals. The selective reduction of the carbon-carbon double bond in the presence of the ester group is a key requirement for such a process. acs.orgorganic-chemistry.org

The success of olefin metathesis reactions on unsaturated esters heavily relies on the catalyst's performance. Ruthenium-based complexes, particularly those developed by Grubbs and Hoveyda, are widely used due to their high activity, functional group tolerance, and stability. nih.govias.ac.inharvard.edu

Key aspects of catalyst design and optimization include:

Ligand Modification : The ligands attached to the ruthenium center play a crucial role. Second-generation catalysts, which incorporate an N-heterocyclic carbene (NHC) ligand instead of a phosphine, exhibit enhanced stability and activity, especially for more challenging substrates. nih.govresearchgate.netharvard.edu The steric and electronic properties of the NHC ligand can be tuned to control catalyst performance. nih.govrsc.org For example, sterically hindered NHC substituents can afford greater selectivity in ethenolysis reactions. nih.gov

Stability and Selectivity : Catalyst design aims to maximize turnover numbers (TONs) and selectivity for the desired metathesis products while minimizing decomposition pathways. nih.gov For instance, some catalysts show a preference for propagating as a methylidene species, which is crucial for efficient ethenolysis. nih.gov Ammonium-tagged catalysts have been developed to improve solubility in polar solvents and allow for immobilization. mdpi.com

Table 2: Common Ruthenium-Carbene Catalysts for Olefin Metathesis

| Catalyst Generation | Common Name | Key Ligands | General Characteristics |

|---|---|---|---|

| First Generation | Grubbs I | Two Phosphines (e.g., PCy₃) | Good activity for terminal and strained cyclic olefins. researchgate.netharvard.edu |

| Second Generation | Grubbs II | One Phosphine, one NHC | Higher activity and broader substrate scope than Gen I. nih.govresearchgate.net |

| Second Generation | Hoveyda-Grubbs II | One NHC, one chelating isopropoxybenzylidene | High stability, slower initiation, good for recovery. conicet.gov.arharvard.edu |

Oxidative Transformations of the Alkene Moiety

The double bond of this compound is susceptible to various oxidative transformations, most notably epoxidation. This reaction introduces an oxirane (epoxide) ring, a versatile functional group that serves as a precursor for many other chemical functionalities.

Epoxidation involves the addition of a single oxygen atom across the double bond of the alkene. researchgate.net A common and classic method is the Prilezhaev reaction, which uses a peroxy acid (peracid) as the oxidizing agent. researchgate.net For industrial applications, the peracid is often generated in situ by reacting a carboxylic acid (like formic or acetic acid) with hydrogen peroxide, often in the presence of a mineral acid catalyst. nih.govmdpi.comresearchgate.net

The reaction pathway proceeds as follows:

Peracid Formation : The carboxylic acid reacts with hydrogen peroxide to form the more reactive peroxy acid.

Oxygen Transfer : The peroxy acid then transfers an oxygen atom to the alkene's double bond in a concerted mechanism, forming the epoxide and regenerating the carboxylic acid. rsc.org

The efficiency and selectivity of the epoxidation can be influenced by several factors. Fatty acid methyl esters with a higher number of double bonds tend to exhibit higher reactivity towards epoxidation. rsc.org However, the presence of multiple double bonds can lead to a mixture of mono-, di-, and tri-epoxides, depending on the starting material. researchgate.net Side reactions, such as the opening of the oxirane ring by the acid catalyst, can occur, particularly with strong acid systems, leading to the formation of diols or other byproducts. nih.govrsc.org The choice of catalyst and reaction conditions is therefore crucial to maximize the yield of the desired epoxide and minimize these secondary reactions. rsc.orgrsc.org

Hydrogenation and Isomerization Processes

Hydrogenation is a chemical reaction that results in an addition of hydrogen (H₂), usually to unsaturated compounds. libretexts.org In the context of this compound, hydrogenation involves the addition of two hydrogen atoms across the C-17 double bond, converting the unsaturated ester into its saturated counterpart, methyl stearate (B1226849). This process is also referred to as the reduction of the double bond. libretexts.org

The reaction is thermodynamically favorable as the resulting saturated alkane is more stable (at a lower energy state) than the reactant alkene. libretexts.org This release of energy, known as the heat of hydrogenation, is a measure of the stability of the alkene. libretexts.org Despite being exothermic, the reaction has a high activation energy and does not occur spontaneously under normal conditions; it requires the use of a catalyst. libretexts.org

Catalytic hydrogenation is a heterogeneous process that takes place on the surface of a solid metal catalyst. libretexts.org Finely divided metals are most effective, with platinum, palladium, and nickel being the most common catalysts. libretexts.org The mechanism involves the adsorption of both the alkene and molecular hydrogen onto the catalyst surface. libretexts.orglibretexts.org The hydrogen atoms are then added to the same side of the double bond (syn stereochemistry) as the molecule interacts with the catalyst surface, after which the saturated product desorbs. libretexts.org

Table 2: Common Catalysts for Alkene Hydrogenation

| Catalyst | Form of Use | Notes |

|---|---|---|

| Palladium | Supported on charcoal (Pd/C) | Commonly used in laboratory settings to maximize surface area. libretexts.org |

| Platinum | As PtO₂ (Adams' catalyst) | A widely used and effective catalyst for hydrogenation. libretexts.org |

Cis/trans isomerization is the process by which a cis geometric isomer of an alkene is converted into its trans counterpart, or vice versa. This transformation can be induced by various means, including heat, radical initiators, and catalysts.

In biological systems, such as in bacteria of the genus Pseudomonas, cis-trans isomerase enzymes facilitate this conversion as a mechanism to adapt to membrane-disrupting compounds. nih.gov These enzymatic processes can be independent of cofactors like ATP. nih.gov Non-enzymatic isomerization can also be catalyzed by iron, which is thought to interact with the double bond, allowing rotation and subsequent reformation in the trans configuration. nih.gov

Thermally induced isomerization of unsaturated fatty acid esters, such as methyl oleate, can occur at temperatures ranging from 90°C to 120°C, particularly in the presence of oxygen. researchgate.net The rate of this isomerization increases with temperature. researchgate.net The mechanism is often proposed to proceed via a free radical pathway, which can be initiated or catalyzed by metals. researchgate.net These mechanisms include direct isomerization at high temperatures (>180°C) and various addition or oxidation-based radical pathways. researchgate.net

Table 3: Factors Influencing Cis/Trans Isomerization of Unsaturated Esters

| Factor | Conditions | Proposed Mechanism |

|---|---|---|

| Thermal Energy | Temperatures of 90-120°C and higher | Free radical isomerization, potentially involving oxidation. researchgate.net |

| Metal Catalysis | Presence of metals like iron | Interaction with the double bond to facilitate rotation. nih.govresearchgate.net |

Computational Chemistry in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a standard computational tool for investigating chemical reaction mechanisms, offering insights that complement experimental studies. chemrxiv.orgmdpi.com DFT calculations are used to determine the electronic structure of molecules and to map the potential energy surface of a reaction. This allows for the calculation of the energies of reactants, intermediates, transition states, and products. dntb.gov.ua

By identifying the lowest energy path between reactants and products, DFT can be used to elucidate detailed reaction mechanisms. For instance, in studying cycloaddition reactions, DFT can help distinguish between different possible pathways, such as concerted versus stepwise mechanisms, by comparing the activation free energies of the respective transition states. pku.edu.cnrsc.org The pathway with the lowest activation barrier is typically the kinetically favored one. pku.edu.cn This approach could be applied to the ozonolysis of this compound to model the formation and rearrangement of the molozonide and ozonide intermediates, providing a deeper understanding of the Criegee mechanism. Similarly, DFT can be employed to study the interaction between the alkene and a metal catalyst surface during hydrogenation, clarifying the energetics of adsorption and hydrogen transfer steps.

Molecular Dynamics (MD) simulations provide a powerful method for studying the time-dependent behavior of molecular systems, including the dynamics of chemical reactions. chemrxiv.org While classical MD is often used for large systems, quantum-based molecular dynamics (QMD) simulations can be employed to investigate reactions where bond formation and breaking are critical. chemrxiv.org

QMD simulations are particularly valuable for elucidating the role of the surrounding environment, such as solvent molecules, on a reaction mechanism. chemrxiv.orgchemrxiv.org This method can be used to observe the dynamic behavior of short-lived reactive intermediates that are difficult to characterize experimentally. chemrxiv.org For example, in the ozonolysis of this compound, MD simulations could be used to study the stability and subsequent reactions of the Criegee intermediate (carbonyl oxide). By simulating this reactive intermediate in a solvent box, one could gain insights into its lifetime, conformational dynamics, and interactions with solvent molecules prior to its recombination to form the secondary ozonide. This provides a level of atomic detail that reveals the interplay of factors governing the reaction pathway. chemrxiv.org

Non Clinical Biological Interactions and Biochemical Relevance

Investigation of Lipid Metabolism and Membrane Dynamics

The study of fatty acid esters like Methyl Octadec-17-enoate is integral to understanding fundamental cellular processes, including lipid metabolism and the physical properties of cellular membranes.

Fatty acid methyl esters are frequently used as model compounds in lipid research due to their structural simplicity and relevance to biological systems. They serve as standards in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for profiling the fatty acid composition of complex biological samples. Researchers utilize these compounds to investigate the metabolic pathways of fatty acids, including their absorption, transport, and integration into complex lipids. Studies on related methyl esters, such as methyl linolenate, have been instrumental in elucidating the mechanisms of lipid peroxidation, a critical process in cellular damage and signaling. The use of these model systems allows for controlled experiments to understand how specific fatty acid structures influence metabolic and signaling outcomes.

The biophysical properties of cell membranes are critically dependent on the composition of their lipid bilayers, particularly the fatty acid tails of phospholipids (B1166683). The fatty acid derived from the hydrolysis of this compound, octadec-17-enoic acid, is an 18-carbon monounsaturated fatty acid. The presence of a double bond introduces a "kink" in the hydrocarbon chain, which prevents the fatty acids from packing closely together. This disruption of tight packing increases the space between phospholipid molecules, thereby enhancing membrane fluidity.

Increased membrane fluidity affects numerous cellular processes:

Permeability: A more fluid membrane is generally more permeable to water and small solutes.

Enzyme Activity: The function of membrane-bound enzymes, such as those involved in signaling and transport, is often modulated by the fluidity of the surrounding lipid environment.

Cell Signaling: Membrane fluidity can influence the lateral diffusion of receptors and other signaling molecules, impacting cell communication pathways.

The balance between saturated and unsaturated fatty acids is a key determinant of membrane fluidity. Compounds like octadec-17-enoic acid contribute to maintaining the fluid state of membranes, which is essential for cellular function across various temperatures.

Enzymatic Biocatalysis and Biotransformation Pathways

This compound, as a fatty acid ester, can serve as a substrate for various enzymes and is related to broader biosynthetic pathways in nature.

Methyl esters are common substrates for lipases, which are enzymes that catalyze the hydrolysis of esters. This reaction, known as ester hydrolysis, cleaves the ester bond, yielding the parent carboxylic acid (octadec-17-enoic acid) and an alcohol (methanol).

General Reaction for Lipase-Catalyzed Hydrolysis: this compound + H₂O ---(Lipase)--> Octadec-17-enoic Acid + Methanol (B129727)

The hydrolysis of fatty acid esters is a fundamental biochemical reaction. It can be catalyzed by acids, bases, or enzymes. Alkaline hydrolysis of esters is also known as saponification, a process used in soap making. Enzymatic hydrolysis using lipases is highly significant in both biological systems for lipid digestion and industrial applications for the production of fatty acids and biofuels. The specificity and efficiency of lipases can vary depending on the enzyme source and the structure of the ester substrate.

| Lipase Source | General Substrate Type | Optimal Reaction Conditions |

|---|---|---|

| Candida antarctica Lipase B (CALB) | Short to medium-chain fatty acid esters | Organic solvents, mild temperature |

| Rhizomucor miehei | Long-chain fatty acid esters | Aqueous and organic media |

| Porcine Pancreatic Lipase (PPL) | Triacylglycerols, long-chain fatty acid esters | Aqueous emulsion, neutral pH |

| Pseudomonas cepacia | Broad range of esters, including bulky groups | Varies, often stable in organic solvents |

While fatty acid methyl esters are often formed for analytical purposes or as industrial products, the underlying fatty acid, octadec-17-enoic acid, is a product of natural biosynthetic pathways. The biosynthesis of fatty acids is a fundamental metabolic process in most organisms. The so-called "octadecanoid pathway" describes the synthesis and transformation of 18-carbon fatty acids into a wide array of signaling molecules and structural lipids in plants, mammals, and other organisms. These pathways involve a series of enzymatic reactions, including desaturation (introduction of double bonds) and elongation.

The enzymes involved in these pathways, such as desaturases and elongases, are key targets for metabolic engineering to produce novel fatty acids. The resulting fatty acids can then be incorporated into triglycerides or phospholipids or remain as free fatty acids before potentially being esterified with methanol, sometimes as a metabolic byproduct or through specific enzymatic action in certain organisms.

In Vitro Antioxidant Activity Studies and Mechanistic Pathways

Natural product extracts containing a mixture of compounds, including fatty acid methyl esters, have been evaluated for their antioxidant properties. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals. The antioxidant capacity of a substance is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Phenolic compounds are often major contributors to the antioxidant activity of natural extracts. However, some studies suggest that fatty acid esters themselves may possess antioxidant capabilities. The presence of double bonds in unsaturated fatty acids can be susceptible to oxidation, but they may also play a role in quenching certain reactive oxygen species. For example, dichloromethane (B109758) (DCM) extracts of the microalga Tetraselmis marina, which are rich in FAMEs and other lipids, have shown potent radical scavenging activity.

| Source Organism/Extract | Assay | Result (% Scavenging or IC₅₀) | Reference Compound |

|---|---|---|---|

| Tetraselmis marina (DCM Extract) | DPPH Radical Scavenging | 103.43% Activity at 5 mg/mL | Not specified |

| Tetraselmis marina (DCM Extract) | ABTS Radical Scavenging | 99.65% Activity at 10 mg/mL | Not specified |

| Elaeagnus umbellata (Essential Oil) | DPPH Radical Scavenging | IC₅₀ = 70 µg/mL | Ascorbic Acid (IC₅₀ = 32 µg/mL) |

| Elaeagnus umbellata (Essential Oil) | ABTS Radical Scavenging | IC₅₀ = 105 µg/mL | Ascorbic Acid (IC₅₀ = 29 µg/mL) |

The mechanistic pathways for the antioxidant activity of fatty acid esters are not as well-defined as those for classic antioxidants like phenols and vitamins. However, they may involve hydrogen atom transfer from the allylic positions of the unsaturated carbon chain to stabilize free radicals.

In Vitro Antimicrobial and Antifungal Activity Assessment

There is no specific data available in the public domain detailing the in vitro antimicrobial and antifungal activities of this compound against various pathogens. Studies on related fatty acid methyl esters exist, but this information cannot be extrapolated to this specific isomer without direct experimental evidence.

In Vitro Anticancer Activity and Cellular Mechanisms

Similarly, the scientific literature lacks specific studies investigating the in vitro anticancer properties and associated cellular mechanisms of this compound. Research into the anticancer potential of other fatty acid derivatives has been conducted, but this does not provide direct insight into the specific actions of the this compound isomer.

Research Oriented Biotechnological and Industrial Applications

Development as a Chemical Building Block for Bioderived Materials

The unique structure of Methyl Octadecenoate, featuring a long aliphatic chain, an ester group, and a reactive double bond, makes it an ideal starting material for creating high-value bioderived materials, including advanced polymers and specialized bi-functional compounds.

Methyl Octadecenoate isomers, particularly methyl oleate (B1233923), serve as a foundational feedstock for a variety of polymer monomers. rsc.orgnih.gov The double bond provides a reactive site for transformations that introduce polymerizable functionalities. One common strategy involves epoxidation of the double bond, followed by reaction with acrylic acid to produce an acrylated monomer. researchgate.net This monomer can then be polymerized to create latexes and other polymer structures. researchgate.net

Another powerful technique is olefin metathesis. Self-metathesis of methyl oleate yields dimethyl octadec-9-enedioate, a linear α,ω-difunctional monomer that can be used to synthesize long-chain polyesters and polyamides. rsc.orgresearchgate.net These resulting polymers exhibit properties similar to polyethylene (B3416737) and are of interest for high-performance applications. researchgate.net

While most research has focused on internal double bonds, a terminal double bond, as found in Methyl Octadec-17-enoate, is particularly advantageous for specific polymerization methods like Acyclic Diene Metathesis (ADMET) and thiol-ene polymerizations, which are highly efficient for creating long-chain polyethers and other advanced polymer architectures. researchgate.net

Table 1: Polymerization Strategies for Methyl Octadecenoate Isomers This is an interactive data table. You can sort and filter the data.

| Polymerization Strategy | Isomer Type | Key Intermediate | Resulting Polymer Type | Reference(s) |

|---|---|---|---|---|

| Epoxidation & Acrylation | Internal (e.g., 9-enoate) | Acrylated Methyl Oleate (AMO) | Polyesters, Latexes | researchgate.net |

| Self-Metathesis | Internal (e.g., 9-enoate) | Dimethyl octadec-9-enedioate | Long-Chain Polyesters, Polyamides | rsc.orgresearchgate.net |

| ADMET Polymerization | Terminal (e.g., 17-enoate) | α,ω-Diene Monomers | Polyethers, Saturated Polyesters | researchgate.net |

Bi-functional compounds, which possess two distinct reactive groups (often at opposite ends of the molecule, designated α,ω), are critical building blocks for step-growth polymers like polyamides and polyesters. mdpi.com Methyl Octadecenoate is a key renewable resource for producing these valuable intermediates.

Catalytic processes such as hydroformylation can introduce an aldehyde group at the double bond of methyl oleate. mdpi.comresearchgate.net This aldehyde can then be converted into other functional groups, such as an amine or a nitrile, creating a bi-functional molecule. mdpi.comresearchgate.net For instance, the conversion of the aldehyde to an aldoxime and subsequent dehydration yields a nitrile-functionalized stearate (B1226849) derivative, a precursor for ω-amino acids used in polyamide synthesis. mdpi.com

Cross-metathesis offers another elegant route. By reacting methyl oleate with a simple, functionalized olefin like cis-2-butene-1,4-diol, it is possible to generate α,ω-bifunctional products in high yields. chemrxiv.orgchemrxiv.org These products are versatile intermediates for specialty chemicals, including precursors for Polyamide 11 (Nylon-11). chemrxiv.org The entire fatty acid carbon chain is utilized in these transformations, maximizing atom economy and aligning with the principles of green chemistry. researchgate.net

Role in Green Chemistry and Sustainable Chemical Production

As the chemical industry shifts towards sustainability, Methyl Octadecenoate isomers are pivotal in the development of environmentally benign products, including biofuels, lubricants, and solvents, thereby reducing reliance on finite fossil fuels.

Fatty acid methyl esters (FAMEs) are the primary chemical component of biodiesel. researchgate.net Methyl Octadecenoate is a major constituent of biodiesel derived from a wide variety of feedstocks, including vegetable oils (rapeseed, soybean, palm), animal fats, and waste cooking oils. nih.govresearchgate.net The fatty acid profile of the feedstock oil is a critical factor determining the final properties of the biodiesel. ajol.info

Beyond biofuels, methyl esters are gaining recognition for their excellent solvent properties, offering a biodegradable and non-hazardous alternative to traditional chlorinated or aromatic hydrocarbon solvents. fosfa.org Their use as "green" solvents is growing, particularly in heavy-duty cleaning applications. fosfa.org

Furthermore, Methyl Octadecenoate is a valuable feedstock for synthesizing high-performance renewable lubricant base oils. rsc.org The inherent polarity of the ester group allows these molecules to adhere strongly to metal surfaces, creating a protective film that reduces wear and tear. sci-hub.se While vegetable oils themselves have limitations like poor thermal and oxidative stability, chemical modification of their FAME derivatives can overcome these drawbacks. sci-hub.semdpi.com A novel approach involves the alkylation of methyl oleate with biomass-derived aromatics to produce ester-based and alkane-based lubricant base oils with properties superior to some petroleum-derived products. rsc.org These bio-lubricants are less volatile and have higher flash points than conventional lubricants, making them safer and more durable in demanding applications. sci-hub.se

Applications in Agrochemistry and Specialty Chemical Synthesis

The versatile reactivity of the Methyl Octadecenoate molecule allows for its use as an intermediate in the synthesis of a broad range of specialty chemicals, including those used in agriculture. It serves as a precursor for producing detergents, emulsifiers, wetting agents, and stabilizers, which are essential components in pesticide and herbicide formulations. atamanchemicals.com

The double bond can be functionalized through various chemical reactions to create unique molecular structures. For example, Friedel-Crafts acylation can be used to produce β,γ-unsaturated ketones, which are substrates for further synthesis. aocs.org Research on extracts from certain plants has identified antimicrobial, antifungal, and antioxidant properties associated with specific octadecenoic acid methyl esters, suggesting their potential in developing new bioactive compounds for crop protection or other specialty applications. jmaterenvironsci.com The ester itself can also be used as a plastic lubricant or a crystal retardant in agrochemical formulations. atamanchemicals.com

Environmental Fate and Sustainability Research

Biodegradation Pathways and Environmental Persistence Studies

Detailed studies specifically elucidating the biodegradation pathways of Methyl Octadec-17-enoate are limited in publicly accessible scientific literature. However, the general principles of fatty acid ester degradation by microorganisms are well-established. The initial step typically involves enzymatic hydrolysis of the ester bond by lipases or esterases, yielding methanol (B129727) and octadec-17-enoic acid.

Subsequently, the fatty acid moiety, octadec-17-enoic acid, is expected to undergo β-oxidation. This metabolic process sequentially shortens the acyl chain, producing acetyl-CoA, which can then enter the citric acid cycle for energy production. The terminal double bond at the 17th position may require specific enzymatic isomerization or reduction for the complete degradation of the molecule. The persistence of this compound in the environment will largely depend on the presence of microbial communities possessing the requisite enzymes to initiate and complete these degradation steps. Factors such as temperature, pH, oxygen availability, and the presence of other organic matter will also influence its persistence.

Eco-friendly Synthesis Routes and Process Intensification

The conventional synthesis of fatty acid methyl esters often involves transesterification of triglycerides with methanol, frequently using strong acid or base catalysts. While effective, these methods can present environmental and safety challenges, including the generation of corrosive waste streams and the need for energy-intensive purification steps.

In the pursuit of greener alternatives, enzymatic catalysis has emerged as a promising approach for the synthesis of compounds like this compound. Lipases, for instance, can catalyze the esterification of octadec-17-enoic acid or the transesterification of its corresponding triglyceride under milder reaction conditions. This can lead to higher selectivity, reduced byproduct formation, and easier catalyst recovery and reuse, contributing to a more sustainable process.

Process intensification strategies aim to enhance the efficiency and reduce the environmental footprint of chemical production. For the synthesis of this compound, these could include the use of continuous flow reactors, which offer better heat and mass transfer, leading to shorter reaction times and potentially higher yields. Another approach is reactive distillation, where the reaction and separation of products occur simultaneously within the same unit, thereby saving energy and capital costs.

Life Cycle Assessment and Carbon Footprint Analysis of Production

A comprehensive Life Cycle Assessment (LCA) for the production of this compound would evaluate the environmental impacts associated with every stage of its life cycle, from raw material extraction to final disposal. This "cradle-to-grave" analysis considers inputs such as energy and raw materials, and outputs including emissions to air, water, and soil.

The carbon footprint, a key component of an LCA, quantifies the total greenhouse gas emissions generated during production. For this compound, this would involve assessing the carbon dioxide, methane, and other greenhouse gases emitted during the cultivation and harvesting of the feedstock (the source of octadec-17-enoic acid), transportation, the chemical synthesis process itself (including energy consumption and any emissions from the reaction), and purification.

Below is a hypothetical comparative table illustrating potential differences in the carbon footprint for different production routes of a generic fatty acid methyl ester, which could be analogous to this compound.

| Production Stage | Conventional Route (kg CO2 eq./kg product) | Green Synthesis Route (kg CO2 eq./kg product) |

| Raw Material Acquisition | 1.5 | 0.5 |

| Catalyst Production | 0.8 | 0.2 |

| Esterification/Transesterification | 2.0 | 1.0 |

| Product Purification | 1.2 | 0.6 |

| Waste Treatment | 0.5 | 0.1 |

| Total | 6.0 | 2.4 |

This table is illustrative and the values are not specific to this compound but represent a potential comparison between traditional and more sustainable chemical production methods.

Advanced Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of molecules. These calculations can predict a wide array of molecular properties, from geometries and vibrational frequencies to electronic and spectroscopic characteristics. Methods such as Density Functional Theory (DFT) are commonly used to model the behavior of fatty acid methyl esters.

Electronic structure analysis focuses on the distribution of electrons within a molecule, which is fundamental to understanding its chemical reactivity. For Methyl Octadec-17-enoate, key areas of interest are the ester functional group and the terminal double bond (C17=C18).

Quantum chemical calculations can determine several reactivity descriptors:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For an unsaturated ester like this compound, the π-system of the double bond significantly influences the HOMO, making it a likely site for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atoms of the ester group would exhibit negative potential (red/yellow), indicating a region susceptible to electrophilic attack, while the carbonyl carbon and protons would show positive potential (blue).

Atomic Charges: Calculations can assign partial charges to each atom, quantifying the local electronic effects. These charges help predict how the molecule will interact with other polar molecules or ions.

These descriptors are vital for predicting how this compound might behave in various chemical environments, such as during oxidation or in reactions involving the ester group. researchgate.netsemanticscholar.org

Table 1: Illustrative Quantum Chemical Reactivity Descriptors for this compound (Note: These values are hypothetical, based on typical results for similar long-chain unsaturated esters from DFT calculations, as specific experimental data for this isomer is not available.)

| Descriptor | Predicted Value / Observation | Implication for Reactivity |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability, localized on the C=C double bond. |

| LUMO Energy | +0.8 eV | Indicates electron-accepting capability, associated with the C=O group. |

| HOMO-LUMO Gap | 7.3 eV | Suggests relatively high kinetic stability. |

| MEP Minimum | -0.04 a.u. | Located on the carbonyl oxygen, indicating a primary site for protonation. |

| MEP Maximum | +0.05 a.u. | Located around the methyl protons of the ester group. |

Quantum chemical methods are increasingly used to predict spectroscopic data with high accuracy, serving as a powerful tool for structure verification. nih.gov By calculating the magnetic shielding tensors of atomic nuclei in the presence of a magnetic field, it is possible to predict Nuclear Magnetic Resonance (NMR) chemical shifts. idc-online.comliverpool.ac.uk

For this compound, DFT calculations can predict both ¹H and ¹³C NMR spectra. nih.gov This process involves:

Optimizing the molecule's 3D geometry at a chosen level of theory (e.g., B3LYP/6-31G(d,p)).

Performing an NMR calculation on the optimized geometry to obtain absolute shielding values.

Referencing these values against a standard compound (like tetramethylsilane, TMS) calculated at the same level of theory to yield the final chemical shifts in ppm.

These predictions are invaluable for confirming the identity of the compound, especially for distinguishing it from other isomers of methyl octadecenoate where the double bond is located at a different position.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are illustrative values based on standard additivity rules and computational models for fatty acid esters. Actual values may vary.)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (Carbonyl) | 174.4 |

| O-C H₃ (Methyl Ester) | 51.5 |

| C H₂= (C18) | 114.2 |

| R-C H= (C17) | 139.1 |

| -C H₂- (C2-C15, typical range) | 25.0 - 34.0 |

| -C H₂- (C16) | 33.8 |

Molecular Docking and Binding Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. texilajournal.com This method is fundamental in drug discovery and for understanding the biological roles of molecules like fatty acids. nih.govjbcpm.com

For this compound, docking studies could be used to investigate its potential interactions with enzymes involved in lipid metabolism, such as lipases, cyclooxygenases, or fatty acid binding proteins. The process involves:

Obtaining the 3D crystal structure of the target protein from a database (e.g., the Protein Data Bank).

Generating a low-energy 3D conformation of this compound.

Using a docking algorithm (e.g., AutoDock Vina) to systematically sample different orientations of the ligand within the protein's active site.

Scoring the resulting poses based on a scoring function, which estimates the binding affinity (often in kcal/mol).

The results can reveal the most likely binding mode, the key amino acid residues involved in the interaction (e.g., through hydrogen bonds or hydrophobic contacts), and an estimate of the binding strength.

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Lipase Active Site

| Parameter | Result | Interpretation |

| Binding Affinity | -7.2 kcal/mol | Indicates a favorable and spontaneous binding interaction. |

| Key Interacting Residues | Ser120, His254, Leu88, Val150 | Suggests specific amino acids that stabilize the ligand in the binding pocket. |

| Type of Interactions | Hydrogen bond (Ser120 with ester C=O), Hydrophobic interactions (alkyl chain with Leu88, Val150) | The ester group acts as a hydrogen bond acceptor, while the long hydrocarbon tail fits into a hydrophobic channel. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Properties

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. youtube.com A QSAR model can be used to predict the activity of new, unsynthesized compounds.

To develop a QSAR model for a series of fatty acid esters including this compound, the following steps would be taken:

Data Collection: A dataset of structurally similar fatty acid esters with experimentally measured biological activity (e.g., enzyme inhibition, antimicrobial activity) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These can be constitutional (e.g., molecular weight), topological (e.g., branching indices), or quantum chemical (e.g., HOMO/LUMO energies).

Model Building: Statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms are used to build an equation that correlates a subset of the descriptors with the observed biological activity.

Validation: The model's predictive power is rigorously tested using internal and external validation techniques.

For long-chain esters, important descriptors often include lipophilicity (logP), molecular size, and parameters describing the electronic nature of the functional groups. nih.gov A QSAR model could help in designing novel fatty acid derivatives with enhanced biological properties.

Development of Predictive Models for Chemical Behavior in Complex Systems

Beyond single-molecule properties, computational models can predict the behavior of chemicals in complex environments like fuels, industrial reactors, or biological systems. researchgate.net For this compound, such models could predict its properties as a component of biodiesel.

Studies on fatty acid methyl esters have led to the development of models that predict:

Oxidation Stability: Kinetic models can simulate the complex chain of reactions involved in the auto-oxidation of unsaturated esters, predicting how the position of the double bond affects the fuel's stability. researchgate.netsemanticscholar.org

Combustion Properties: Models can predict spray behaviors and combustion characteristics of different FAMEs under engine-relevant conditions, where properties are influenced by chain length and degree of unsaturation. sae.org

Reaction Kinetics: In chemical processes like hydrogenation, models can predict conversion rates and product selectivity based on process parameters. researchgate.net

These predictive models are essential for process optimization and for understanding the environmental fate and impact of chemicals. They integrate data from quantum chemistry and other methods to simulate macroscopic behavior from first principles.

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Methyl Octadec-17-enoate, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : this compound is typically synthesized via esterification of octadec-17-enoic acid with methanol under acid catalysis (e.g., sulfuric acid). To optimize yield, control reaction temperature (60–80°C) and monitor progress using thin-layer chromatography (TLC). Purification via fractional distillation or column chromatography (silica gel, hexane:ethyl acetate) enhances purity. Validate purity using gas chromatography-mass spectrometry (GC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For reproducibility, document catalyst concentration, solvent ratios, and reaction time variations .

Q. Which analytical techniques are most effective for characterizing this compound, and how should researchers validate their results?

- Methodological Answer :

- GC-MS : Ideal for quantifying purity and identifying volatile byproducts. Calibrate with certified reference standards.

- NMR (¹H and ¹³C) : Confirms structural integrity; compare chemical shifts with literature data (e.g., δ 2.3 ppm for ester carbonyl protons).

- FT-IR : Validate ester functional groups (C=O stretch at ~1740 cm⁻¹).

- Validation : Cross-reference results with peer-reviewed datasets and report confidence intervals for quantitative analyses. Include raw spectral data in supplementary materials for transparency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer : Discrepancies often arise from variations in experimental design (e.g., cell lines, dosage, exposure time). Conduct a meta-analysis to:

Define inclusion criteria : Exclude studies with unvalidated purity levels or non-standardized bioassays.

Assess heterogeneity : Use statistical tools (e.g., I² statistic) to quantify variability.

Subgroup analysis : Stratify data by organism model (e.g., in vitro vs. in vivo) or concentration ranges.

Transparently report limitations, such as publication bias, and use sensitivity analyses to test robustness .

Q. What strategies are recommended for isolating and analyzing structural isomers of this compound in complex matrices?

- Methodological Answer :

- Chromatographic separation : Use reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile:water, 85:15). Optimize retention times using spiked samples.

- Tandem MS : Employ collision-induced dissociation (CID) to differentiate isomers via fragmentation patterns.

- Quantum chemical calculations : Predict NMR/IR spectra of potential isomers (e.g., Δ9 vs. Δ17 double bonds) using DFT methods (B3LYP/6-31G* basis set) to corroborate experimental data .

Q. How should researchers design experiments to investigate the metabolic pathways of this compound in microbial systems?

- Methodological Answer :

Tracer studies : Use ¹³C-labeled this compound to track carbon flux via LC-MS.

Gene knockout models : Apply CRISPR-Cas9 to disrupt putative esterase genes in target microbes.

Multi-omics integration : Combine transcriptomics (RNA-seq) and metabolomics (untargeted LC-MS) to map enzymatic pathways.

Include negative controls (e.g., heat-killed cultures) to distinguish biotic/abiotic degradation .

Q. What systematic approaches are recommended for synthesizing conflicting data on the physicochemical properties (e.g., solubility, logP) of this compound?

- Methodological Answer :

- Literature review protocol : Follow PRISMA guidelines to screen studies (e.g., PubMed, SciFinder) using keywords like "this compound solubility."

- Data extraction : Tabulate experimental conditions (temperature, solvent system) and measurement techniques (shake-flask vs. HPLC).

- Statistical reconciliation : Apply weighted averages or mixed-effects models to account for methodological variability. Highlight studies with validated calibration curves .

05 文献检索Literature search for meta-analysis02:58

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.